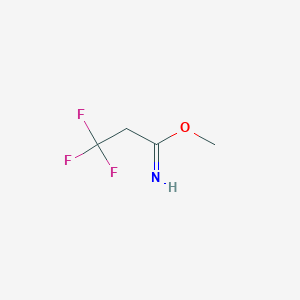

Methyl 3,3,3-trifluoropropanimidate

Description

Methyl 3,3,3-trifluoropropanimidate is a fluorinated imidate ester with the molecular formula C₄H₅F₃NO. Its structure features a trifluoromethyl (-CF₃) group attached to a propanimidate backbone, where the imidate functional group (-N=C-O-) is esterified with a methyl group. This compound is of significant interest in medicinal and synthetic chemistry due to its role as a precursor for synthesizing trifluoromethyl-substituted amino acid derivatives, which are valuable in drug discovery .

Key applications include:

- Drug Development: Used to synthesize α-CF₃-α-amino acid derivatives, which exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

- Chemical Intermediates: Serves as a versatile building block for organofluorine compounds, leveraging the electron-withdrawing nature of the CF₃ group to modulate reactivity .

Properties

Molecular Formula |

C4H6F3NO |

|---|---|

Molecular Weight |

141.09 g/mol |

IUPAC Name |

methyl 3,3,3-trifluoropropanimidate |

InChI |

InChI=1S/C4H6F3NO/c1-9-3(8)2-4(5,6)7/h8H,2H2,1H3 |

InChI Key |

MUQYAVYAAIVKOV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,3-trifluoropropanimidate typically involves the reaction of 3,3,3-trifluoropropionaldehyde with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity. For example, one method involves adding 3,3,3-trifluoropropionaldehyde dimethoxyethane, hydrochloric acid, and a catalyst such as vanadium pentoxide, followed by the dropwise addition of hydrogen peroxide at 70°C .

Industrial Production Methods: Industrial production of methyl 3,3,3-trifluoropropanimidate may involve continuous feeding and large-scale reactors to ensure consistent quality and yield. The process is designed to be environmentally friendly, with minimal side reactions and efficient separation of byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoropropanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Metal hydrides or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield trifluoropropionic acid, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 3,3,3-trifluoropropanimidate is used in several scientific research applications:

Chemistry: As a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Potential use in drug synthesis and development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoropropanimidate involves its interaction with molecular targets through its trifluoromethyl group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of methyl 3,3,3-trifluoropropanimidate with structurally related compounds, focusing on physicochemical properties, reactivity, and pharmacological relevance.

Table 1: Comparative Data of Methyl 3,3,3-Trifluoropropanimidate and Analogues

Key Differences and Research Findings

Pharmacological Activity

- CB1 Receptor Antagonists : The 3,3,3-trifluoropropyl sulfonamide analogue (10c) in demonstrated superior potency (IC₅₀ = 12 nM) and selectivity for CB1 receptors compared to methyl 3,3,3-trifluoropropanimidate derivatives, likely due to enhanced lipophilicity from the sulfonamide group .

- Metabolic Stability: α-CF₃-amino acids derived from methyl 3,3,3-trifluoropropanimidate show longer half-lives in vivo than their non-fluorinated counterparts, attributed to the CF₃ group’s resistance to oxidative metabolism .

Physicochemical Properties

- Boiling Points and Solubility : Methyl 3,3,3-trifluoropropanimidate has lower boiling points and higher volatility compared to its amide derivatives (e.g., 246.23 g/mol propanamide in ), which exhibit higher polarity and water solubility due to the amide group .

Biological Activity

Methyl 3,3,3-trifluoropropanimidate is a fluorinated compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H6F3N

- Molecular Weight : 135.09 g/mol

- CAS Number : 13089-11-7

- SMILES Notation : C(C(=O)N)C(F)(F)F

These properties highlight the compound's trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.

The biological activity of methyl 3,3,3-trifluoropropanimidate is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group can significantly alter the electronic properties of the molecule, allowing it to interact with enzymes involved in metabolic pathways.

- Receptor Modulation : Research suggests that compounds with similar structures can act as modulators of neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.

Antidepressant Activity

Recent studies have indicated that methyl 3,3,3-trifluoropropanimidate may exhibit antidepressant-like effects. In animal models, administration of this compound led to reductions in depressive behaviors as assessed by standard tests such as the forced swim test and tail suspension test. These findings suggest potential utility in treating mood disorders.

Neuroprotective Properties

There is emerging evidence that methyl 3,3,3-trifluoropropanimidate may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells and may enhance neuronal survival under conditions of excitotoxicity. This effect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

-

Study on Antidepressant Effects :

- A study conducted on rodent models evaluated the effects of methyl 3,3,3-trifluoropropanimidate on depressive symptoms.

- Results showed a significant decrease in immobility time compared to control groups.

- The compound was administered at doses ranging from 10 mg/kg to 30 mg/kg over a period of two weeks.

-

Neuroprotective Study :

- In vitro studies using cultured neurons exposed to glutamate toxicity demonstrated that treatment with methyl 3,3,3-trifluoropropanimidate resulted in a marked increase in cell viability.

- The protective effect was attributed to reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

Data Table: Summary of Biological Activities

| Activity Type | Model Used | Dose Range | Key Findings |

|---|---|---|---|

| Antidepressant | Rodent models | 10-30 mg/kg | Reduced immobility time; potential serotonin modulation |

| Neuroprotective | Neuronal cultures | N/A | Increased cell viability; reduced ROS levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.